2,4-Bis(methylthio)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in a multitude of natural products, including vitamins and alkaloids. researchgate.net Its derivatives are among the most extensively utilized scaffolds in drug design and synthesis. nih.gov The presence of the nitrogen atom imparts unique characteristics to the pyridine ring, influencing its reactivity and making it a versatile building block in organic chemistry. Pyridine-based compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This has led to their incorporation into a significant number of FDA-approved drugs. rsc.org Beyond medicinal chemistry, pyridine derivatives are crucial as ligands in organometallic chemistry, catalysts in asymmetric synthesis, and components of functional nanomaterials. nih.gov
Role of Sulfur-Containing Functional Groups in Pyridine Chemistry
The introduction of sulfur-containing functional groups, such as the methylthio (-SMe) group, onto a pyridine ring significantly modifies its electronic properties and reactivity. Sulfur, being less electronegative than oxygen, can influence the electron density distribution within the aromatic system. The methylthio groups in 2,4-Bis(methylthio)pyridine can act as leaving groups in nucleophilic substitution reactions, providing a handle for further functionalization of the pyridine core. This reactivity is crucial for the synthesis of more complex molecules. ontosight.ai Furthermore, sulfur-containing heterocycles are known to exhibit a range of biological activities, and their incorporation into the pyridine scaffold can lead to compounds with enhanced or novel therapeutic potential. acs.orgacs.org The presence of sulfur can also influence the coordination properties of the pyridine derivative, making it a potentially interesting ligand for various metal catalysts.
Structural Specificity of this compound and Research Gaps
This compound is characterized by the specific placement of two methylthio groups at the C2 and C4 positions of the pyridine ring. This substitution pattern dictates its reactivity, with these positions being susceptible to nucleophilic attack. While the chemistry of monosubstituted and some disubstituted pyridines is well-documented, specific and detailed research focusing solely on the comprehensive chemical behavior and synthetic utility of this compound appears to be less prevalent in readily available literature. Much of the existing information is embedded within broader studies on related compounds or synthetic methodologies. A dedicated exploration of its unique reactivity profile, spectroscopic characteristics, and potential as a precursor for novel materials or biologically active compounds represents a notable research gap.
Overview of Research Paradigms Relevant to Multi-Substituted Pyridines
The synthesis of multi-substituted pyridines is a significant area of research in organic chemistry, driven by the need for structurally diverse molecules for various applications. rsc.orgnih.gov Several research paradigms have emerged to address the challenge of controlling the regioselectivity of substitution on the pyridine ring. These include:
Functionalization of pre-formed pyridine rings: This involves the direct introduction of substituents onto the pyridine core through electrophilic or nucleophilic aromatic substitution reactions. The inherent reactivity of the pyridine ring, which is deactivated towards electrophilic attack but activated towards nucleophilic attack at the 2, 4, and 6 positions, guides this approach. nih.gov
Ring synthesis from acyclic precursors: This strategy involves the construction of the pyridine ring from non-cyclic starting materials, allowing for the controlled placement of substituents from the outset. One-pot, multi-component reactions are particularly powerful in this regard, enabling the efficient synthesis of complex pyridines. thieme-connect.comresearchgate.net
Cross-coupling reactions: Modern synthetic methods, such as Suzuki and Stille cross-coupling reactions, have become invaluable for the synthesis of multi-substituted pyridines. These methods allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents with high precision. researchgate.net
Regiodivergent synthesis: Recent advancements have focused on developing methods that can selectively target different positions on the pyridine ring by tuning reaction conditions, such as the choice of catalyst or solvent. This allows for the synthesis of different isomers from a common starting material. acs.org
These research paradigms provide a framework for the synthesis and functionalization of multi-substituted pyridines like this compound, paving the way for the exploration of their chemical space and potential applications.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| This compound | 71506-85-9 chemsrc.com | C7H9NS2 nih.gov | 171.3 nih.gov | Data not available | Data not available | 282.023 at 760 mmHg chemsrc.com |
| 3-Fluoro-2,4-bis(methylthio)pyridine | Data not available | Data not available | 189.274 aobchem.com | Data not available | Data not available | Data not available |
| 6-Methyl-2,4-bis(methylthio)-3-nitropyridine | 134992-24-8 | C8H10N2O2S2 | 230.31 | Data not available | Data not available | 330.8 ± 42.0 |
| 3-[Bis(methylthio)methylene]-1-phenylpyridine-2,6(1H,3H)-dione | Data not available | C14H13NO2S2 rsc.org | Data not available | Yellow solid rsc.org | 149-150 rsc.org | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(methylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMQBYHACWVZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500401 | |
| Record name | 2,4-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71506-85-9 | |
| Record name | 2,4-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Bis Methylthio Pyridine
Strategies for Direct Synthesis of 2,4-Bis(methylthio)pyridine
Direct synthesis focuses on the introduction of methylthio groups onto a pyridine (B92270) core. This is most commonly accomplished by substituting leaving groups on the pyridine ring with a methylthiolate source.
The most prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dihalopyridines. In this approach, the halogen atoms at the 2- and 4-positions of the pyridine ring are displaced by a methylthiolate nucleophile. The reactivity of halopyridines towards nucleophilic substitution is significantly higher at the 2- and 4-positions compared to the 3-position. abertay.ac.uk
The reaction is typically carried out by treating a 2,4-dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine (B189624), with a methylthiolate salt like sodium thiomethoxide (NaSMe). The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the reaction.
A general representation of this reaction is as follows:
The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, making this a regioselective and efficient method. The reaction conditions, including temperature and reaction time, can be optimized to ensure complete substitution of both halogen atoms. For instance, the synthesis of analogous 4-(methylthio)pyrrolo[2,3-b]pyridine derivatives via nucleophilic substitution of a bromo-intermediate with sodium thiomethoxide has been reported to proceed in good yield at elevated temperatures (60–80°C).
It is important to note that in certain substituted halopyridines, the regioselectivity of nucleophilic substitution can be altered. For example, the introduction of a bulky trialkylsilyl group at the 3- or 5-position of a 2,4-dihalopyridine can direct nucleophilic attack to the 6- or 2-position, respectively. researchgate.netresearchgate.net However, for the direct synthesis of this compound, an unsubstituted 2,4-dihalopyridine is the logical precursor.
Direct C-H thiolation of the pyridine ring is a less common but potential strategy. This would involve the activation of the C-H bonds at the 2- and 4-positions, followed by reaction with a methylthio source. While methods for the C3-H thiolation of pyridines via Zincke imine intermediates have been described, these are not directly applicable to the desired 2,4-substitution pattern. nih.gov
Another approach involves the metalation of the pyridine ring to generate a nucleophilic intermediate, which can then be quenched with an electrophilic sulfur reagent. For example, magnesiated pyridines have been shown to react with methyl methanethiosulfonate (B1239399) (MeSSO₂Me) to introduce a methylthio group. thieme-connect.de Achieving a selective di-metalation at the 2- and 4-positions of an unsubstituted pyridine would be a significant challenge, making this a less straightforward route compared to nucleophilic substitution on dihalopyridines.
Ring-forming reactions, where the pyridine ring is constructed from acyclic precursors already bearing one or more methylthio groups, represent an alternative synthetic design. While several one-pot, three-component reactions for the synthesis of substituted methylthiopyridines have been reported, these typically yield substitution patterns other than the 2,4-disubstituted product. For example, a method for synthesizing 2,3,5-substituted-6-(methylthio)pyridines has been developed, but this does not produce the target isomer. thieme-connect.comias.ac.inthieme-connect.com
These cyclization strategies often employ building blocks that contain the requisite carbon and nitrogen atoms for the pyridine ring, along with the desired functional groups.
Precursor Design and Synthesis for this compound Formation
As established, 2,4-dihalopyridines are the most important precursors for the synthesis of this compound via nucleophilic substitution. Several methods exist for the preparation of these dihalopyridines.
For example, 2,4-dibromopyridine can be synthesized from 2-bromo-4-nitropyridine (B184007) N-oxide in a one-step process involving a tandem nucleophilic substitution and N-oxide reduction. semanticscholar.org Another route to a 2,4-disubstituted pyridine involves the "halogen dance" reaction of 2-bromopyridine (B144113) with lithium diisopropylamide (LDA) and iodine to furnish 2-bromo-4-iodopyridine. researchgate.net
The synthesis of 2,3-dichloropyridine (B146566) has been reported from 3-amino-2-chloropyridine (B31603) via a diazotization reaction. google.com While not the 2,4-isomer, this illustrates a common strategy for introducing halogens onto the pyridine ring that could potentially be adapted. An efficient method for preparing 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide using acetyl bromide in acetic acid has been documented, with reported yields around 71%. semanticscholar.org
The preparation of monomethylthiopyridines could also be considered as intermediates, where a second methylthio group is introduced in a subsequent step. However, the direct synthesis from a dihalopyridine is generally more convergent.
Table 1: Synthesis of 2,4-Dihalopyridine Precursors
| Precursor | Starting Material | Reagents | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dibromopyridine | 2-Bromo-4-nitropyridine N-oxide | Acetyl bromide, Acetic acid | 71% | semanticscholar.org |
| 2-Bromo-4-iodopyridine | 2-Bromopyridine | LDA, Iodine | 65% | researchgate.net |
Synthons such as 1,1-bis(methylthio)-2-nitroethylene (B140038) and related ketene (B1206846) dithioacetals are versatile building blocks in heterocyclic synthesis. researchgate.netnih.gov These molecules contain a pre-formed C-C unit with two methylthio groups, which can be incorporated into a ring system.
Multi-component cascade reactions utilizing 1,1-bis(methylthio)-2-nitroethylene have been developed for the synthesis of various fused pyridine systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. rsc.orgresearchgate.netresearchgate.net In these reactions, the 1,1-bis(methylthio)ethylene (B1266204) derivative reacts with a diamine to form a heterocyclic ketene aminal, which then participates in further cyclization reactions. nih.govresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst employed.
A common route to substituted pyridines involves the use of 1,1-bis(methylthio)-2-nitroethene as a key building block. rsc.orgnih.gov For instance, in the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, a five-component domino reaction was optimized. rsc.org The reaction of cyanoacetohydrazide, an acetophenone (B1666503) derivative, an aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethene, and cysteamine (B1669678) hydrochloride in ethanol (B145695) at reflux with triethylamine (B128534) as a base afforded the desired product in a 93% yield. rsc.org The use of triethylamine was found to be essential for the reaction to proceed, as it liberates the cysteamine from its hydrochloride salt. rsc.org
In another example, the synthesis of imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives was optimized using response surface methodology. nih.gov The reaction involved ketene N,S-acetals derived from diamines or cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene. The optimal conditions were determined to be a temperature of 72 °C in a 2:1 ethanol/water mixture, which resulted in good to moderate yields of the target compounds. nih.gov
The synthesis of 2,6-substituted-4-(methylthio)-3-cyanopyridines has also been reported with yields ranging from 57% to 92% by reacting lithiated β-amino-β-substituted acrylonitriles with various enones. core.ac.uk This method, however, requires stringent anhydrous conditions and the use of n-butyllithium. core.ac.uk
Below is a table summarizing the optimization of reaction conditions for the synthesis of various pyridine derivatives, which can inform the synthesis of this compound.
| Product | Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) |
| Thiazolo[3,2-a]pyridine derivative | Cyanoacetohydrazide, 4-chloroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethene, cysteamine hydrochloride | Ethanol | Triethylamine | Reflux | 93 |
| Imidazopyridinone derivative | Diamine, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehyde, Meldrum's acid | Ethanol/Water (2:1) | None | 72 °C | Good to Moderate |
| 2-Methyl-6-(4'-methoxyphenyl)-4-(methylthio)-3-cyanopyridine | Lithiated β-amino-β-substituted acrylonitrile, enone | Tetrahydrofuran | n-Butyllithium | -78 °C | 92 |
| 2-Phenyl-6-methyl-4-(methylthio)-3-cyanopyridine | Lithiated β-amino-β-substituted acrylonitrile, enone | Tetrahydrofuran | n-Butyllithium | -78 °C | 86 |
Mechanistic Investigations of Synthetic Pathways to this compound
Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis of this compound. This involves elucidating the step-by-step process of bond formation and cleavage, often through the identification of transient species.
Reaction Mechanism Elucidation via Intermediate Isolation and Characterization
The isolation and characterization of reaction intermediates provide direct evidence for a proposed mechanistic pathway. In the synthesis of complex heterocyclic systems derived from 1,1-bis(methylthio)-2-nitroethene, the formation of a ketene N,S-acetal intermediate is a key step. rsc.org For example, the reaction of 1,1-bis(methylthio)-2-nitroethene with cysteamine hydrochloride in the presence of a base leads to the formation of 2-(nitromethylene)thiazolidine, a cyclic ketene N,S-acetal. rsc.org This intermediate has been identified as a crucial component in the subsequent multi-component reaction to form thiazolo[3,2-a]pyridine derivatives. rsc.org
Similarly, in the synthesis of 6-acetylaminomethyl-2,4-bis(methylthio)pyrimidine, the starting material, 6-aminomethyl-2,4-bis(methylthio)pyrimidine, can be considered a stable intermediate that is further functionalized. prepchem.com Its reaction with acetic anhydride (B1165640) yields the final acetylated product. prepchem.com
In more complex scenarios, such as the pyrolysis of 2-bis(methylthio)methylpyridine S-oxides to yield pyridinecarbaldehydes, the S-oxide itself is a key isolable intermediate. rsc.org Its thermal decomposition leads to the formation of the desired aldehyde, suggesting a rearrangement and elimination mechanism.
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling the position of substituents on the pyridine ring (regioselectivity) and their spatial arrangement (stereoselectivity) is a central challenge in the synthesis of specifically substituted pyridines like this compound.
Control of Substitution Patterns on the Pyridine Ring
The substitution pattern on the pyridine ring is highly dependent on the electronic nature of the ring and the directing effects of existing substituents. Pyridine itself is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. mdpi.com The introduction of electron-withdrawing or electron-donating groups can further influence the regioselectivity of subsequent reactions.
For instance, in the synthesis of substituted pyridines, the dearomatization of pyridines bearing bulky silyl (B83357) groups at the 3-position directs nucleophilic attack to the 6-position. mdpi.com In the absence of such directing groups, a mixture of 2- and 4-substituted products is often observed. mdpi.com The regioselectivity of cross-coupling reactions on bis(methylthio)pyrimidines has been shown to be influenced by the choice of catalyst and coupling partners, sometimes leading to unusual regioselective outcomes. researchgate.net
Strategies for Achieving Desired Regioisomers
Achieving a specific regioisomer often requires a multi-step synthetic strategy. One common approach is to start with a pyridine derivative that already has leaving groups at the desired positions. For example, 2,4-dichloropyridine can be used as a starting material, where the chloro groups are subsequently displaced by methylthiolate ions to yield this compound.
Another strategy involves the directed metallation of the pyridine ring followed by reaction with an electrophile. The position of metallation can be controlled by the presence of a directing group. While not explicitly detailed for this compound in the provided context, this is a general and powerful method for controlling regioselectivity in pyridine chemistry.
In the context of cross-coupling reactions, the regioselectivity of the reaction of 2,4-bis(methylsulfanyl)pyrimidine with aryl boronic acids and organostannanes was controlled by the use of a copper(I) co-catalyst, leading predominantly to the 2-aryl-4-(methylsulfanyl)pyrimidine product. researchgate.net This highlights the importance of the catalytic system in directing the substitution to a specific position.
Reactivity and Transformation Pathways of 2,4 Bis Methylthio Pyridine
Reactions Involving Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation and reactions with electrophiles such as alkylating and oxidizing agents.
The nitrogen atom in the pyridine ring imparts basic properties on the molecule, allowing it to react with acids to form pyridinium (B92312) salts. While specific experimental pKa values for 2,4-bis(methylthio)pyridine are not readily found in the cited literature, the basicity is a fundamental characteristic of the pyridine core. Studies on related heterocyclic systems, such as pyrimidine-based dyes, show that these compounds undergo reversible protonation on the ring nitrogen atoms. researchgate.net This protonation can be associated with significant changes in the molecule's electronic properties and may even lead to observable phenomena such as dramatic color changes in certain dye systems. researchgate.net The acid-base behavior is crucial for its handling, reactivity in pH-sensitive reactions, and potential coordination chemistry.
The nucleophilic nitrogen atom can be targeted by alkylating agents, typically alkyl halides, to form quaternary N-alkylpyridinium salts. This is a common reaction for pyridine and its derivatives. google.com
Furthermore, the nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often facilitating substitutions at the C-2 and C-4 positions. researchgate.net The preparation of N-oxides from sulfur-containing pyridines, such as 2-methylsulphinylpyridine N-oxide, has been documented, indicating that the presence of thioether or sulfoxide (B87167) groups is compatible with N-oxidation reactions. rsc.org Common oxidizing agents for this purpose include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The resulting N-oxides are stable compounds that can be isolated and used as intermediates in further synthetic steps. researchgate.netnih.gov
The pyridine nitrogen, along with the sulfur atoms of the methylthio groups, can act as donor sites, allowing the molecule to function as a ligand in coordination complexes with metal ions. The ability of pyridine-N-oxides and sulfur-containing heterocycles to coordinate with metals like cobalt and copper has been demonstrated. nih.gov
Transformations at the Methylthio Substituents
The two methylthio (-SCH₃) groups are key functional handles that can undergo oxidative transformations or be displaced by nucleophiles.
The sulfur atoms in the methylthio groups are susceptible to oxidation, yielding the corresponding sulfoxides (-SOCH₃) and sulfones (-SO₂CH₃). This is a common and synthetically useful transformation for thioethers. organic-chemistry.org A variety of oxidizing agents can accomplish this, with the reaction outcome often depending on the stoichiometry and reaction conditions.
For instance, in a structurally related compound, 6-methyl-2,4-bis(methylthio)-3-nitropyridine, controlled oxidation with one equivalent of meta-chloroperbenzoic acid (m-CPBA) at 0°C selectively yields the corresponding sulfone, while two equivalents convert both methylthio groups to sulfones. The oxidation of a methylthio group to a methylsulfonyl group significantly increases its leaving group ability in nucleophilic substitution reactions. organic-chemistry.org
Below is a table of common reagents used for the oxidation of sulfides to sulfoxides and sulfones.
| Reagent | Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often used with a catalyst (e.g., Tantalum carbide, Niobium carbide, Molybdenum-based) to control selectivity. organic-chemistry.org |
| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent; stoichiometry can be used to control the level of oxidation. organic-chemistry.org |
| Oxone® (Potassium peroxymonosulfate) | Sulfone | A powerful and often highly selective reagent for oxidation to sulfones, sometimes used in solid-state reactions. asianpubs.org |
| Urea-Hydrogen Peroxide | Sulfoxide, Sulfone | A stable and easily handled solid oxidant. organic-chemistry.org |
This table is generated based on general methods for sulfide (B99878) oxidation and specific examples for related compounds. organic-chemistry.orgasianpubs.org
The methylthio groups at the C-2 and C-4 positions of the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. However, the methylthio group is only a moderate leaving group. In analogous compounds, such as 6-methyl-2,4-bis(methylthio)-3-nitropyridine, displacement by amines requires elevated temperatures (e.g., 120°C). The presence of the electron-withdrawing nitro group in that specific example activates the ring towards nucleophilic attack. In the absence of such activating groups, as in this compound, direct displacement would likely require even more forcing conditions.
A more effective strategy for functionalizing these positions involves a two-step process:
Oxidation: The methylthio group is first oxidized to a methylsulfonyl (-SO₂CH₃) group, as described in section 3.2.1.
Substitution: The resulting sulfone is an excellent leaving group, facilitating displacement by a wide range of nucleophiles under milder conditions. This approach has been used to synthesize various substituted heterocycles. organic-chemistry.org
| Reaction Pathway | Nucleophile | Conditions | Product |
| Direct Displacement | Benzylamine | DMF, 120°C | 2,4-Bis(benzylamino)pyridine derivative |
| Displacement after Oxidation to Sulfone | Amines, Alkoxides | Milder conditions | Variously substituted pyridines |
This table is based on reactivity data for a closely related nitrated analogue and general principles of SNAr reactions on heterocyclic systems. organic-chemistry.org
Formation of Thiols or Sulfonic Acids
The methylthio groups (-SMe) of this compound can be transformed into other sulfur-containing functional groups, such as thiols (-SH) or sulfonic acids (-SO3H).
The conversion to thiols involves the demethylation of the methylthio ether. This can be achieved through various methods, including reductive processes. For instance, metal-amine reductions have been employed to generate polythiols from poly(methylthio) aromatic compounds. nlc-bnc.ca
Oxidation of the methylthio groups leads to the formation of methylsulfonyl groups (-SO2Me) and, under stronger conditions, can yield sulfonic acids. acs.org Controlled oxidation, for example using one equivalent of an oxidizing agent like meta-chloroperbenzoic acid (mCPBA), can selectively oxidize one methylthio group to a methylsulfonyl group. The use of two equivalents can convert both methylthio groups into methylsulfonyl groups. Further oxidation under harsh conditions can lead to the formation of sulfonic acids, although care must be taken to control the reaction to prevent over-oxidation and decomposition. For example, oxidation of related tetrachloro-(methylthio)pyridine with hydrogen peroxide in sulfuric acid requires careful temperature control below 65°C to prevent the formation of sulfonic acids.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of this compound, being electron-deficient, presents a unique reactivity profile towards substitution reactions.
Halogenation and Nitration Studies
The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as halogenation and nitration, challenging and often requires harsh conditions. nih.gov For the parent pyridine, such reactions are electronically mismatched processes. nih.gov
Nitration of pyridine derivatives typically requires potent nitrating agents. For instance, a mixture of nitric acid and sulfuric acid is commonly used. In a related substituted pyridine, 6-methyl-2,4-bis(methylthio)pyridine, nitration with HNO3/H2SO4 at 60°C introduces a nitro group at the 5-position. The development of alternative methods, such as using dinitrogen pentoxide in liquid sulfur dioxide or nitric acid in trifluoroacetic anhydride (B1165640), has improved yields for nitrating pyridine systems.
Halogenation can be accomplished using various reagents. For example, bromination of 2,4,6-trimethylpyridine (B116444) with oleum (B3057394) is a known procedure. beilstein-journals.org For less activated pyridines, more specialized methods may be required. A sequence involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closure, allows for mild and regioselective halogenation at the 3-position of various pyridine precursors. nih.gov
Reactivity with Organometallic Reagents and Cross-Coupling Reactions (e.g., Suzuki, Stille)
The methylthio groups at the 2- and 4-positions can act as leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.netthieme-connect.de This reactivity provides a powerful tool for the synthesis of substituted pyridines.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or pseudo-halide. tcichemicals.com While direct Suzuki coupling of this compound is not extensively documented, the methylthio group can be a viable leaving group under specific conditions, often requiring a copper(I) co-catalyst in what is known as the Liebeskind-Srogl cross-coupling. researchgate.net For related heterocycles like 2,4-bis(methylthio)pyrimidine (B1268842), cross-coupling with arylboronic acids occurs regioselectively. researchgate.net The choice of palladium source, ligand, base, and solvent is crucial for optimizing the yield of such reactions. beilstein-journals.org The stability of the organoboron reagent is also a key factor, with boronic esters sometimes being preferred over boronic acids for unstable substrates like 2-pyridylboronic acid to prevent decomposition. rsc.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgpsu.edu This reaction is known for its tolerance of a wide range of functional groups. The methylthio groups on the pyridine ring can be displaced by this method. The general mechanism involves oxidative addition of the electrophile to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. psu.edu The Stille reaction has proven effective for creating C-C bonds on complex heterocyclic systems where other methods like Suzuki or Negishi couplings have failed. core.ac.uk
Reactivity with other Organometallic Reagents: this compound can react with other organometallic reagents such as organozinc compounds in Negishi-type couplings. thieme-connect.de For example, 2-(methylthio) and 4-(methylthio)pyridines smoothly undergo cross-coupling with benzylzinc bromide. thieme-connect.de
Below is a table summarizing representative cross-coupling reactions on similar methylthio-substituted heterocycles.
| Coupling Reaction | Heterocycle | Organometallic Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Suzuki-type | 2,4-Bis(methylthio)pyrimidine | Arylboronic acid | Pd(0), Cu(I) cofactor | 2-Aryl-4-(methylthio)pyrimidine | Major product | researchgate.net |
| Negishi | 2-(Methylthio)pyridine (B99088) | Benzylzinc bromide | Pd catalyst | 2-Benzylpyridine | Good | thieme-connect.de |
| Negishi | 4-(Methylthio)pyridine | Benzylzinc bromide | Pd catalyst | 4-Benzylpyridine | Good | thieme-connect.de |
| Stille | Thioesters | Boronic acids | Pd(0), Cu(I) | Ketones | N/A | researchgate.net |
Cyclization Reactions and Annulations of this compound
This compound and its derivatives serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions.
Formation of Fused Heterocyclic Systems
The functional groups on the this compound ring can be manipulated to undergo intramolecular reactions, leading to the formation of new rings. For instance, derivatives of this compound can be used to construct fused systems like thiazolo[3,2-a]pyridines. rsc.org The reaction of 2-[bis(methylthio)methylene] derivatives with various reagents can lead to annulated products. For example, reacting 2-[bis(methylthio)methylene]indan-1,3-dione with pyridinium N-ylides can produce indolizine (B1195054) derivatives. jst.go.jp Similarly, base-mediated [3+3] cyclization of related ketene (B1206846) dithioacetals with 1,3-dianionic ketones is a known method for constructing substituted phenols, demonstrating the utility of the bis(methylthio)methylene group in annulation strategies. rsc.org
Tandem Reaction Sequences and Cascade Protocols
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules from relatively simple starting materials. Derivatives of this compound are suitable substrates for such transformations.
A notable example is the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives through a five-component cascade reaction. rsc.org This reaction utilizes 1,1-bis(methylthio)-2-nitroethylene (B140038) (a related ketene dithioacetal), an aldehyde, cyanoacetohydrazide, an acetophenone (B1666503), and cysteamine (B1669678) hydrochloride. rsc.org The sequence involves a domino process of N,S-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization to build the complex fused heterocyclic system in high yield. rsc.org Such multi-component reactions highlight the synthetic potential of building blocks containing the bis(methylthio) functionality for generating molecular diversity. nih.govmdpi.com
Computational Studies on Reaction Mechanisms and Energetics of this compound
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and transformation pathways of heterocyclic compounds like this compound. These theoretical studies provide deep insights into reaction mechanisms, energetics, and the influence of substituents, which are often difficult to probe experimentally. By modeling the interactions between molecules at an electronic level, researchers can predict reaction outcomes, understand regioselectivity, and characterize transient species such as transition states.
For substituted pyridines, computational models are frequently employed to predict their reactivity towards nucleophiles and electrophiles. Key molecular descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and molecular electrostatic potential (ESP) maps, can be calculated to identify the most likely sites for nucleophilic attack. chemrxiv.org A lower LUMO energy generally indicates a higher susceptibility of the aromatic ring to a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.org Furthermore, DFT methods are used to evaluate the nucleophilicity of various pyridine derivatives, providing a quantitative basis for understanding their catalytic activity and reaction kinetics. ias.ac.in In the case of this compound, the electron-donating nature of the two methylthio groups is expected to increase the electron density of the pyridine ring compared to pyridine itself, influencing its reaction pathways. However, computational studies on analogous compounds suggest that methylthio groups can also modulate regioselectivity through steric hindrance.
Transition State Analysis
A cornerstone of computational reaction mechanism studies is the analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of a chemical reaction. DFT calculations are extensively used to locate and characterize the geometry and energy of transition states for reactions involving pyridine derivatives. researchgate.netnih.gov
For this compound, a likely transformation pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the methylthio groups. Computational analysis of such a reaction would involve:
Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.
Geometric Analysis: Key geometric parameters of the TS, such as the lengths of the forming and breaking bonds, are analyzed. For an SNAr reaction, this would involve the bond between the incoming nucleophile and the pyridine carbon, and the bond between that same carbon and the sulfur of the leaving methylthio group. rsc.org
Vibrational Frequency Calculation: A true transition state is confirmed by calculating vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu
Calculating Activation Energy: The energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate. nih.gov
Studies on other substituted pyridines have shown that the nature and position of substituents significantly impact the stability of the transition state. nih.govoberlin.edu For instance, electron-withdrawing groups generally stabilize the negatively charged intermediate (Meisenheimer complex) in SNAr reactions, lowering the activation barrier. While the methylthio group is generally considered weakly electron-donating, its interaction with the pyridine ring and its ability to be a leaving group are key factors that would be elucidated by a detailed TS analysis.
Table 1: Illustrative Calculated Parameters for the Transition State of a Hypothetical SNAr Reaction on a Substituted Pyridine
| Parameter | Description | Illustrative Value |
| Activation Free Energy (ΔG‡) | The free energy barrier for the reaction. | 15-30 kcal/mol |
| Imaginary Frequency | The single imaginary vibrational frequency confirming a true transition state. | -200 to -500 cm⁻¹ |
| Bond Length (C-Nucleophile) | The distance between the pyridine carbon and the incoming nucleophile in the TS. | 1.8 - 2.5 Å |
| Bond Length (C-Leaving Group) | The distance between the pyridine carbon and the leaving group in the TS. | 2.0 - 2.9 Å |
Note: The values in this table are illustrative and based on computational studies of SNAr reactions on various pyridine derivatives. nih.govrsc.orgscispace.com Specific values for this compound would require a dedicated computational study.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, is a computational technique used to trace the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. nih.gov This analysis is crucial for verifying that a located transition state indeed connects the desired reactants and products and for revealing the detailed mechanism of a reaction. nih.govnih.gov
By mapping the reaction coordinate, one can determine whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. nih.govscispace.com For the nucleophilic aromatic substitution on this compound, an IRC analysis would clarify whether the reaction is a concerted SNAr (cSNAr) process or a two-step process involving a distinct Meisenheimer intermediate.
In a stepwise mechanism , the reaction coordinate would show two transition states separated by a local energy minimum corresponding to the stable intermediate.
In a concerted mechanism , the IRC would show a single transition state directly connecting the reactants and products without any intermediate troughs. nih.govscispace.com
Computational studies on related systems have demonstrated the power of IRC analysis in distinguishing between these mechanistic possibilities. nih.gov A reaction energy profile, as depicted in a reaction coordinate diagram, provides a clear visual representation of the energetic landscape of the transformation, including the activation energies and the relative energies of any intermediates. For this compound, mapping the reaction coordinate for nucleophilic substitution would provide definitive insights into the energetic feasibility and the precise atomistic movements involved in the transformation.
Coordination Chemistry of 2,4 Bis Methylthio Pyridine
2,4-Bis(methylthio)pyridine as a Ligand System
This compound possesses three potential donor sites: the pyridine (B92270) ring nitrogen and the sulfur atoms of the two methylthio groups located at the 2- and 4-positions of the pyridine ring. The geometric arrangement of these donor atoms dictates the ligand's chelation capabilities and its potential to form mononuclear or polynuclear metal complexes.
Based on its structure, this compound can exhibit several coordination modes. The most probable chelation involves the pyridine nitrogen atom and the sulfur atom of the methylthio group at the 2-position. This arrangement would lead to the formation of a stable five-membered chelate ring with a metal center. In this mode, the ligand acts as a bidentate N,S-donor.
The methylthio group at the 4-position is sterically remote from the nitrogen and the 2-position thioether. Consequently, it is unlikely to coordinate to the same metal center simultaneously to act as a tridentate ligand. However, this C4-thioether group is available for coordination to a second metal center. This opens the possibility for this compound to function as a bridging ligand, connecting two metal ions and facilitating the formation of dinuclear or polynuclear coordination polymers. Therefore, its denticity can be described as potentially bidentate or bidentate-bridging.
The coordination behavior of this compound can be better understood by comparing it with structurally related ligands. A key comparator is its isomer, 2,6-bis(methylthiomethyl)pyridine . In this ligand, the thioether groups are attached to methylene (B1212753) spacers at the 2- and 6-positions. This geometry allows all three donor atoms (N, S, S) to bind to a single metal center in a meridional fashion, acting as a classic tridentate SNS "pincer" ligand. This ligand has been shown to form stable distorted meridional octahedral complexes with a 2:1 ligand-to-metal ratio, [M(L)₂(ClO₄)₂], with metals like Zn(II), Cd(II), and Hg(II). nih.govnih.gov It also forms mononuclear, five-coordinate species with a 1:1 ratio, such as M(L)Cl₂, with Zn(II) and Hg(II). nih.gov With copper(II), it can form both pentacoordinate complexes, [Cu(tridentate)X₂], and 2:1 complexes, Cu(tridentate)₂₂. tandfonline.com The defined tridentate nature of 2,6-bis(methylthiomethyl)pyridine contrasts sharply with the likely bidentate or bridging behavior of the 2,4-substituted isomer.
Another relevant ligand is 2-(2-Methylthioethyl)pyridine , which features a single thioether group connected to the pyridine ring by an ethyl spacer. This ligand acts as a simple bidentate N,S-chelating agent, forming mono- and bis-chelated complexes with a variety of transition metals including Pd(II), Pt(II), Cu(II), Cu(I), Ag(I), and Hg(II). publish.csiro.au This simpler system provides a baseline for the bidentate N,S chelation expected from this compound.
The table below summarizes the coordination characteristics of these related ligands.
| Ligand | Structure | Typical Denticity | Observed Coordination Modes & Complex Types | Metal Ions |
| This compound | Bidentate (N,S), Bridging | Expected to form mononuclear complexes via N,S-chelation and polymetallic assemblies via S-bridging. | (Predicted) Pd, Pt, Cu, Ag, Hg, Zn, Cd | |
| 2,6-Bis(methylthiomethyl)pyridine | ![]() | Tridentate (S,N,S) | Forms mononuclear [M(L)X₂] and [M(L)₂]²⁺ complexes. nih.govtandfonline.com Dimeric [Cd(L)Cl(µ-Cl)]₂ has also been reported. nih.gov | Cu(II), Zn(II), Cd(II), Hg(II) nih.govtandfonline.com |
| 2-(2-Methylthioethyl)pyridine | ![]() | Bidentate (N,S) | Forms mono-chelated [MX₂(L)] and bis-chelated [M(L)₂]ⁿ⁺ complexes. publish.csiro.au | Pd(II), Pt(II), Cu(II), Cu(I), Ag(I), Hg(II) publish.csiro.au |
Synthesis and Characterization of Metal Complexes
While specific reports on the synthesis of metal complexes with this compound are scarce in the surveyed literature, its donor set allows for predictions regarding its complexation behavior with various metals.
The combination of a pyridine nitrogen and soft thioether sulfur donors makes this compound an attractive ligand for late transition metals and group 12 metals.
Copper(II): Copper(II) complexes with related pyridine-thioether ligands are common. For instance, 2,6-bis(methylthiomethyl)pyridine forms both 1:1 and 2:1 complexes with Cu(II). tandfonline.com It is reasonable to expect that this compound would react with copper salts like CuCl₂ or Cu(BF₄)₂ to form stable complexes.
Palladium(II) and Platinum(II): These square-planar d⁸ ions have a high affinity for both nitrogen and sulfur donors. Palladium(II) complexes with ligands containing methylthio-substituted pyridine rings have been synthesized, often for applications in catalysis or molecular electronics. csic.esnih.govredalyc.orgresearchgate.net The bidentate N,S chelate from this compound would be well-suited to form stable [M(L)X₂] or [M(L)₂]²⁺ type complexes with Pd(II) and Pt(II).
Nickel(II): While attempts to prepare Ni(II) complexes with 2-(2-methylthioethyl)pyridine were reported as unsuccessful, publish.csiro.au other Schiff base ligands incorporating pyridine and thioether donors do form stable nickel complexes. doaj.org The coordination success would likely depend on the reaction conditions and the specific nickel salt used.
Cobalt(II): Similar to nickel(II), the formation of cobalt(II) complexes was not successful with the simple 2-(2-methylthioethyl)pyridine ligand. publish.csiro.au However, more complex polypyridyl ligands containing thioether groups are known to coordinate with Co(II). nih.gov
Zinc(II), Cadmium(II), and Mercury(II): These d¹⁰ ions readily coordinate with SNS ligands like 2,6-bis(methylthiomethyl)pyridine, forming tetrahedral, five-coordinate, and octahedral complexes. nih.govnih.gov Given their affinity for sulfur, these metals are prime candidates for complexation with this compound.
The table below lists examples of complexes formed with related pyridine-thioether ligands, illustrating the expected reactivity.
| Metal Ion | Complex with Related Ligand | Ligand | Reference |
| Cu(II) | [Cu(tridentate)Cl₂] | 2,6-Bis(methylthiomethyl)pyridine | tandfonline.com |
| Pd(II) | [Pd(N-SMe)Cl₂] | 2-(2-Methylthioethyl)pyridine | publish.csiro.au |
| Pt(II) | Pt(N-SMe)₂₂ | 2-(2-Methylthioethyl)pyridine | publish.csiro.au |
| Zn(II) | [Zn(L)Cl₂] | 2,6-Bis(methylthiomethyl)pyridine | nih.gov |
| Cd(II) | [Cd(L)₂(ClO₄)₂] | 2,6-Bis(methylthiomethyl)pyridine | nih.gov |
| Hg(II) | [Hg(L)₂(ClO₄)₂] | 2,6-Bis(methylthiomethyl)pyridine | nih.gov |
Based on the available scientific literature, there is a notable lack of studies on the complexation of this compound or its close structural analogues with main group metals. This represents an area of coordination chemistry that remains to be explored.
The structural features of this compound, specifically the non-chelating orientation of the C4-thioether group relative to the N,S-bidentate site, make it a promising candidate for constructing polymetallic and supramolecular structures. After forming a mononuclear complex via the N,S-chelate, the remote sulfur donor remains available to bind to another metal center, acting as a bridge.
This bridging capability could lead to the formation of one-dimensional (1D) coordination polymers or more complex two-dimensional (2D) or three-dimensional (3D) networks, depending on the coordination geometry of the metal ion and the nature of any counter-ions or solvent molecules. While this has not been explicitly demonstrated for this compound, studies on simpler thioether ligands like bis(methylthio)methane (B156853) show a strong tendency to form 1D and 2D supramolecular networks with silver(I), where the final structure is heavily influenced by the counter-anion. acs.orgresearchgate.net The formation of dimeric cadmium complexes with the related 2,6-bis(methylthiomethyl)pyridine ligand further supports the feasibility of forming bridged, polymetallic species with this class of ligands. nih.gov
No Information Available for this compound Metal Complexes
Following a comprehensive search for scientific literature, no specific data was found regarding the coordination chemistry of the compound this compound. The search included targeted queries for its metal complexes, X-ray crystallographic structures, advanced spectroscopic analyses (NMR, EPR, XAS), electronic and magnetic properties, potential for spin-crossover phenomena, and any luminescent or photophysical behavior.
The performed searches did not yield any peer-reviewed articles, structural database entries, or other scholarly resources detailing the synthesis or characterization of metal complexes involving this compound as a ligand. While information is available for structurally related ligands, such as those with different substitution patterns on the pyridine ring (e.g., 2,6-disubstituted pyridines) or more complex systems containing a methylthio-substituted pyridine moiety, these fall outside the strict scope of the requested subject.
Consequently, it is not possible to generate the requested article on the "" as there is no available scientific information to populate the specified sections and subsections regarding its metal complexes.
Solution-State Dynamics and Isomerization of Complexes
There is currently a lack of specific studies in the scientific literature detailing the ligand exchange processes for complexes of this compound. Information regarding the kinetics, mechanisms (associative, dissociative, or interchange), and factors influencing the rate of ligand exchange for these specific complexes has not been reported.
Similarly, there are no available research findings on the geometric isomerization pathways for complexes of this compound. The potential for cis-trans or other forms of isomerism exists, but the pathways, equilibrium positions, and energy barriers for such transformations have not been experimentally determined or computationally modeled for this system.
Theoretical and Computational Studies on 2,4 Bis Methylthio Pyridine and Its Derivatives
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the atomic and molecular orbital levels. For 2,4-Bis(methylthio)pyridine, these calculations reveal the distribution of electrons and the nature of chemical bonding within the molecule.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying organic molecules. researchgate.net DFT methods, such as B3LYP and M06-2X, are often used to investigate equilibrium geometries and electronic properties of heterocyclic compounds. researchgate.netbenthamdirect.com For instance, the B3LYP functional combined with a 6-311+G** basis set is a common choice for optimizing the molecular structure and performing frequency calculations to ensure a true energy minimum is found. benthamdirect.com Ab initio methods, like Hartree-Fock (HF), while historically important, are often used as a baseline for more advanced calculations. researchgate.net
In the context of this compound, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations have been used to study related pyridine (B92270) derivatives, providing insights into how substituents affect the geometry of the pyridine ring. cu.edu.eg For example, a study on a substituted pyridine derivative, 6-methyl-2,4-bis(methylthio)-3-nitropyridine, highlights the complexity of the electronic system created by multiple substituents. Theoretical studies on similar molecules often involve optimizing the geometry at a specific level of theory, like B3LYP/6-311G(d,p), to predict the most stable arrangement of the atoms. mdpi.com
| Parameter | Predicted Value (B3LYP/6-311+G**) |
|---|---|
| C2-S Bond Length (Å) | 1.78 |
| C4-S Bond Length (Å) | 1.77 |
| S-CH₃ Bond Length (Å) | 1.81 |
| C2-N-C6 Bond Angle (°) | 117.5 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For this compound, FMO analysis would help in identifying the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO would indicate which atoms are most involved in these frontier orbitals. researchgate.net In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and electron-donating substituents, while the LUMO is typically localized on the ring, particularly on the carbon atoms. Computational studies on related heterocyclic compounds have shown that the introduction of substituents significantly alters the HOMO and LUMO energy levels. rsc.orgwuxiapptec.com For example, electron-donating groups like methylthio are expected to raise the HOMO energy, making the molecule more susceptible to oxidation.
Table 2: Illustrative FMO Energies for this compound and a Related Compound (Note: Data for this compound is hypothetical. Data for the related compound is from a study on pyrido[3,4-d]pyridazine (B3350088) derivatives for comparison. semanticscholar.org)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound (Hypothetical) | -5.80 | -1.20 | 4.60 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.deq-chem.com It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs, which contribute to the stability of the molecule. benthamdirect.comuni-muenchen.de The second-order perturbation theory analysis of the Fock matrix in NBO is commonly used to estimate the energetic importance of these interactions. uni-muenchen.de
For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electronic distribution and polarity of the bonds. This analysis would likely show a net negative charge on the nitrogen atom and the sulfur atoms due to their higher electronegativity. The interactions between the lone pairs of the sulfur atoms and the π* orbitals of the pyridine ring would be of particular interest, as they would indicate the degree of electron delocalization from the methylthio groups into the aromatic system. Such analyses have been performed on other substituted pyridines and pyrimidines to understand their stability and reactivity. science.govacs.orgresearchgate.net
| Atom | Natural Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | +0.15 |
| S (at C2) | -0.10 |
| C4 | +0.10 |
| S (at C4) | -0.12 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a molecule like this compound, the primary source of conformational flexibility is the rotation around the C-S bonds. Computational studies on similar molecules with methylthio groups have investigated the preferred orientations of these groups relative to the ring. benthamdirect.com By performing a potential energy surface scan, where the dihedral angles of the methylthio groups are systematically varied, the global minimum energy conformation and any other low-energy conformers can be identified.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time at a given temperature. mdpi.com An MD simulation would reveal how the methylthio groups move and how the pyridine ring vibrates. This information is crucial for understanding the molecule's behavior in different environments, such as in solution. The stability of the protein-ligand complexes is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions during the simulation. mdpi.com While no specific MD studies on this compound were found, this technique is widely applied to understand the dynamics of organic molecules. mdpi.com
Spectroscopic Property Prediction and Interpretation
Computational methods are highly valuable for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. libretexts.org The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are often performed on the optimized geometry of the molecule. researchgate.net
For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would be invaluable for its structural confirmation. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. libretexts.org Discrepancies between predicted and experimental shifts can sometimes point to dynamic processes or specific solvent effects not captured in the calculation. biorxiv.orgnih.gov Computational studies on various organic molecules have demonstrated the high accuracy achievable with modern DFT methods for NMR prediction. academie-sciences.fr
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative to demonstrate the application. Experimental values are hypothetical and predicted values are based on typical accuracies of DFT calculations.)
| Carbon Atom | Experimental δ (ppm) (Hypothetical) | Predicted δ (ppm) (GIAO/DFT) |
|---|---|---|
| C2 | 162.5 | 163.1 |
| C3 | 120.8 | 121.5 |
| C4 | 155.3 | 156.0 |
| C5 | 118.9 | 119.7 |
| C6 | 149.6 | 150.2 |
| S-CH₃ (at C2) | 14.5 | 14.8 |
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating and assigning vibrational frequencies.
For pyridine and its substituted derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately predict vibrational spectra. researchgate.net The C-H stretching vibrations in heteroaromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com For pyridine, the ring stretching vibrations involving the C-N bond are prominent in the 1600-1500 cm⁻¹ range. elixirpublishers.com The introduction of substituents, such as the methylthio groups in this compound, is expected to influence these characteristic vibrations.
Table 1: Predicted Characteristic Vibrational Regions for this compound based on Analogue Studies
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine Ring | C-H Stretching | 3100 - 3000 |
| C=N/C=C Ring Stretching | 1600 - 1400 | |
| Ring Breathing/Deformation | ~1000 | |
| Methylthio Group | C-H Stretching (in CH₃) | 3000 - 2850 |
| C-S Stretching | 700 - 600 |
Note: This table is predictive and based on data from related substituted pyridine compounds.
UV-Vis Absorption and Emission Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra. researchgate.netbiochempress.commdpi.comresearchgate.net The electronic transitions, primarily of the π → π* and n → π* nature, dictate the UV-Vis absorption profile of a molecule.
For pyridine, the lowest energy transitions are typically an n → π* transition followed by π → π* transitions at higher energies. The introduction of methylthio groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pairs on the sulfur atoms. Theoretical studies on methylthio-substituted pyridines and pyrimidines have been conducted using the Pariser-Parr-Pople (PPP) method, which, while older than TD-DFT, provided early insights into the electronic spectra of these systems. ifpan.edu.pl
More recent TD-DFT calculations on substituted pyridines have shown that functionals like B3LYP can provide reliable predictions of absorption wavelengths (λmax). nih.gov For instance, in a study of styrylpyridine derivatives, the B3LYP functional with a 6-31G(d) basis set yielded λmax values with mean errors of only a few nanometers compared to experimental data. nih.gov While a specific TD-DFT simulation for this compound is not available, it is expected that the primary absorption bands would arise from π → π* transitions involving the entire conjugated system, with contributions from the sulfur lone pairs.
Table 2: Anticipated Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
| π → π | Involving the pyridine ring and sulfur lone pairs | UV-A / UV-B |
| n → π | From the nitrogen lone pair to the π* orbitals | UV-B / UV-C |
Note: This table is predictive and based on general principles and studies on related compounds.
Reaction Mechanism Modeling
Computational chemistry provides invaluable tools for mapping out the intricate pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates.
Potential Energy Surface Scans
A potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule to its geometry. muni.cz By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy at each point, a PES scan can be performed. muni.czuni-muenchen.de This allows for the identification of energy minima, corresponding to stable reactants, products, and intermediates, as well as saddle points, which represent transition states.
For a molecule like this compound, a relaxed PES scan could be employed to study conformational changes, such as the rotation of the methylthio groups around the C-S bonds. benthamdirect.com This would reveal the most stable conformations and the energy barriers to interconversion. While specific PES scans for this exact molecule are not documented in the searched literature, the methodology has been applied to a wide range of organic molecules to understand their conformational preferences. benthamdirect.comaua.gr
Activation Energy and Reaction Path Determination
Once a transition state is located on the PES, the activation energy (Ea) for a reaction can be calculated as the energy difference between the transition state and the reactants. The reaction path, also known as the intrinsic reaction coordinate (IRC), connects the reactants to the products through the transition state, providing a detailed picture of the geometric changes that occur during the reaction.
Theoretical studies on the nucleophilic substitution reactions of substituted pyridines have utilized these methods. For example, in 6-methyl-2,4-bis(methylthio)-3-nitropyridine, the nitro group activates the ring towards nucleophilic attack, and computational modeling can help to elucidate the transition states and activation barriers for the displacement of the methylthio groups. Similarly, for this compound, computational modeling could predict the regioselectivity of electrophilic or nucleophilic attack and the associated activation energies. For instance, it could be determined whether an electrophile would preferentially attack the nitrogen atom or one of the sulfur atoms, and what the energy barrier for each pathway would be.
Ligand-Metal Interaction Studies
The pyridine nitrogen and the sulfur atoms of the methylthio groups in this compound make it an interesting candidate as a ligand in coordination chemistry. Computational studies can provide insights into the nature and strength of the bonds formed between such ligands and metal ions.
Binding Energy Calculations
The binding energy of a ligand to a metal center is a key measure of the stability of the resulting complex. DFT calculations are frequently used to compute these binding energies. mdpi.commdpi.com The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion.
While specific binding energy calculations for this compound complexes were not found, studies on related pyridine- and thioether-containing ligands provide a framework for what to expect. mdpi.comnih.gov The coordination can occur through the pyridine nitrogen, one or both of the sulfur atoms, or in a chelating fashion involving both nitrogen and sulfur. The preferred coordination mode and the resulting binding energy will depend on the nature of the metal ion (e.g., its hardness or softness), its oxidation state, and the steric environment. For example, soft metal ions would be expected to form strong bonds with the soft sulfur donors of the methylthio groups.
Table 3: Potential Coordination Modes and Factors Influencing Binding Energy
| Coordination Site(s) | Metal Ion Preference (HSAB Theory) | Factors Affecting Binding Energy |
| Pyridine Nitrogen (N) | Hard to borderline acids | Steric hindrance, electronic effects of substituents |
| Thioether Sulfur (S) | Soft acids | Chelate ring size (if applicable), steric bulk of methyl groups |
| N, S Chelation | Borderline to soft acids | Stability of the resulting chelate ring (e.g., 5- or 6-membered) |
Note: This table presents general principles of coordination chemistry as they would apply to the target molecule.
Assessment of Coordination Strength and Selectivity
Computational studies are instrumental in quantifying the strength and nature of the coordination bonds between ligands and metal centers. Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide a framework for evaluating these interactions in detail.
Research on related metal complexes containing pyridine and thioether functionalities offers valuable insights into the factors governing coordination strength. For instance, DFT studies on Ni(II) complexes with ligands featuring oxygen, sulfur, and nitrogen donor atoms reveal distinct characteristics of the metal-ligand bonds. mdpi.com The analysis of electron density (ρ(r)), its Laplacian (∇²ρ(r)), and bond energies at the bond critical points (BCPs) helps to classify and quantify these interactions. mdpi.com
In a theoretical study of Ni(II) complexes with pyridoxal-derived ligands containing different donor atoms, the interactions were analyzed using QTAIM. The results indicate that the nature of the donor atom significantly influences the strength and character of the coordination bond. For example, the interaction between a sulfur donor atom and the Ni(II) center is characterized by specific electron density and Laplacian values that classify it as a dative or ionic bond with a notable degree of covalent character. mdpi.com
The calculated properties at the bond critical points for selected interactions in a model Ni(II) complex are presented below, illustrating how computational methods are used to assess coordination strength.
These values provide a quantitative measure of bond strength and type. For this compound, such analyses would be crucial for determining the preferred coordination sites (the pyridine nitrogen versus the sulfur atoms of the methylthio groups) and how this selectivity is influenced by the metal ion and the electronic environment.
Furthermore, computational studies on derivatives, such as 2,2′-((4,5-bis(hexyloxy)-1,2-phenylene)bis(ethyne-2,1-diyl))bis(4-(methylthio)pyridine) complexed with palladium, have utilized DFT to probe the electronic structure. csic.es These investigations demonstrate that metal coordination can suppress quantum interference effects and modulate the HOMO-LUMO gap, which indirectly relates to the stability and electronic nature of the coordination. csic.es The calculated bond lengths in optimized geometries also serve as a direct indicator of coordination strength, with shorter bonds generally implying stronger interactions. For instance, in optimized Ni(II) complexes, the Ni-O bond distance was found to be around 1.992 Å, while the Ni-S distance was calculated to be 2.483 Å, providing a basis for comparing the relative strengths of these coordination bonds. mdpi.com
The selectivity of this compound as a ligand is a key area of interest for computational investigation. The presence of three potential donor sites—the pyridine nitrogen and the two sulfur atoms—raises questions about its coordination modes (monodentate, bidentate, or bridging). DFT calculations can predict the most stable coordination geometries and the relative energies of different isomers. For example, in a study of 2-(methylthio)pyrazine (B1584879) complexes with Ag(I), it was found that the ligand could coordinate either through the pyrazine (B50134) nitrogen alone or through both the sulfur and nitrogen atoms, depending on the conditions. researchgate.net This highlights the competitive nature of N- and S-donor coordination, a feature central to the chemistry of this compound.
Applications in Advanced Materials Science
Functional Materials Development Utilizing 2,4-Bis(methylthio)pyridine Moieties
The versatility of the this compound scaffold is evident in its application in the development of novel functional materials. The presence of both a pyridine (B92270) nitrogen atom and sulfur-containing substituents provides multiple coordination sites and opportunities for chemical modification, enabling the construction of complex architectures with tailored properties.
Polymer and Supramolecular Network Formation
The ability of this compound and related structures to act as ligands in coordination chemistry is fundamental to its use in forming polymers and supramolecular networks. These materials are constructed through the self-assembly of molecular components, often involving metal ions, to create ordered structures with dimensions extending beyond the individual molecule.
For instance, research on bis(methylthio)methane (B156853), a related building block, demonstrates how such ligands can self-assemble with silver(I) salts to form a series of coordination networks. acs.orgresearchgate.net The resulting structures, which can be one-, two-, or three-dimensional, are influenced by the coordinating anions. acs.orgresearchgate.net These coordination polymers can exhibit interesting properties, such as specific host-guest interactions and potential for applications in separation or sensing. The principles of self-assembly and coordination seen with bis(methylthio)methane are applicable to pyridine-based analogues, where the pyridine nitrogen introduces an additional coordination site, offering more complex and potentially more functional network topologies. acs.orgresearchgate.net
| Ligand/Building Block | Metal Ion | Resulting Structure | Key Feature |
| bis(methylthio)methane | Ag(I) | 1D, 2D, and 3D coordination networks | Anion-dependent structural diversity |
| TTF Schiff-base & Pyridine Connector | Fe(II) | 2D coordination polymer | Spin crossover (SCO) behavior |
Luminescent and Optoelectronic Materials
Pyridine-containing compounds are widely explored for their potential in luminescent and optoelectronic applications due to their electronic properties and stability. ubc.camdpi.com The incorporation of the this compound moiety can modulate the photophysical properties of materials, leading to applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.
Research into pyridine-based fluorescent probes has shown that simple fluorophores with a pyridine core can exhibit fluorescence emission that is sensitive to their environment. mdpi.com This solvatochromism makes them useful as optical sensors. While not specifically mentioning this compound, this research highlights the general utility of the pyridine scaffold in creating luminescent materials. The methylthio groups in this compound can further influence the electronic structure and, consequently, the luminescent properties of such materials.
Furthermore, studies on 4-pyridyl-extended dithieno[3,2-b:2′,3′-d]phospholes have demonstrated that these compounds can exhibit quantitative luminescence quantum yields in solution, making them promising candidates for new fluorescent probes. chemrxiv.org The pyridine unit is integral to these highly luminescent structures. The introduction of methylthio groups could potentially tune the emission wavelengths and quantum yields of such systems.
Platinum(II) complexes containing a 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy) ligand have been shown to be luminescent. rsc.org The emission properties of these complexes are influenced by the ancillary ligands attached to the platinum center. rsc.org This demonstrates how modifying the periphery of a pyridine-based ligand system can fine-tune the material's optoelectronic characteristics.
| Material Class | Core Structure | Potential Application | Key Property |
| Pyridine-based Fluorophores | Pyridine | Optical Sensors | Environment-sensitive fluorescence |
| Dithienophospholes | 4-Pyridyl-extended dithienophosphole | Fluorescent Probes | High luminescence quantum yield |
| Platinum Complexes | 2,6-bis(N-methylbenzimidazol-2-yl)pyridine | Luminescent Materials | Tunable emission |
Catalytic Applications of this compound-Based Complexes
The field of catalysis has significantly benefited from the development of pyridine-containing ligands for transition metal complexes. These complexes can act as highly efficient and selective catalysts for a wide range of organic transformations. The electronic and steric properties of the pyridine ligand can be fine-tuned to optimize the performance of the catalyst.
Homogeneous and Heterogeneous Catalysis
Pyridine-based complexes have been successfully employed in both homogeneous and heterogeneous catalysis. rsc.orgnih.gov In homogeneous catalysis, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity. rsc.org However, catalyst separation and recycling can be challenging. rsc.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and reuse. rsc.orgmdpi.com
Strategies to bridge the gap between homogeneous and heterogeneous catalysis include supporting homogeneous complexes on solid materials or designing catalysts that are soluble under reaction conditions but can be easily precipitated and recovered afterward. rsc.org Pyridine-based ligands, including potentially those derived from this compound, can be functionalized to facilitate their immobilization on solid supports, thereby creating robust and recyclable heterogeneous catalysts. unc.edu For instance, an IRMOF-3/GO/CuFe2O4 composite has been used as a magnetically separable heterogeneous catalyst for the synthesis of pyridine derivatives. nih.gov
Exploration in Organic Transformations (e.g., Cross-Coupling, Oligomerization)
Pyridine-containing ligands have been instrumental in advancing various organic transformations, most notably cross-coupling reactions and olefin oligomerization.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.net However, the use of 2-pyridyl nucleophiles in these reactions can be challenging. nih.gov The development of new ligands and catalytic systems is crucial to overcome these limitations. While not specifically detailing this compound, research into the cross-coupling of methylthio-substituted N-heterocycles demonstrates the reactivity of the C-S bond. researchgate.net For instance, 2,4-bis(methylsulfanyl)pyrimidine undergoes regioselective cross-coupling reactions with aryl boronic acids in the presence of a copper(I) co-catalyst. thieme-connect.de This suggests that the methylthio groups in this compound could also participate in or influence cross-coupling reactions. Nickel-catalyzed cross-coupling reactions between organomagnesium compounds and anisole (B1667542) derivatives have also been reported, showcasing the versatility of transition metal catalysis in C-C bond formation. google.com
Oligomerization: Nickel(II) complexes featuring bis(diphenylphosphino)(N-thioether)amine-type ligands have been investigated for the catalytic oligomerization of ethylene. acs.org The nature of the N-substituent and the chelate ring size significantly influence the catalytic activity and selectivity. acs.org This highlights the importance of ligand design in controlling the outcome of catalytic reactions. Iron(III) and cobalt(II) complexes with pyridine bis(imine) ligands have also shown significant activity in the polymerization of ethylene. nih.gov The incorporation of a this compound moiety into such ligand frameworks could potentially modulate the electronic and steric environment around the metal center, thereby influencing the catalyst's performance in oligomerization reactions.
| Organic Transformation | Catalyst Type | Role of Pyridine-based Ligand | Potential of this compound |
| Cross-Coupling | Palladium or Nickel Complexes | Modulate reactivity and selectivity | The methylthio groups could act as leaving groups or directing groups. |
| Ethylene Oligomerization | Nickel(II) or Iron(III) Complexes | Control catalytic activity and product distribution | Fine-tune the electronic and steric properties of the catalyst. |
Mechanism of Catalytic Action
There is currently no specific information available in the reviewed scientific literature detailing the mechanism of catalytic action for this compound. While pyridine derivatives can act as ligands for metal catalysts, influencing their activity and selectivity, or function as organocatalysts, dedicated studies on this compound in a catalytic role have not been reported.
Electrochemical Properties and Redox Activity
The electrochemical behavior of a molecule is critical for its application in electronic devices, sensors, and energy storage systems. It is typically investigated using techniques like cyclic voltammetry.
A search of scientific databases and literature does not yield specific cyclic voltammetry or chronoamperometry data for this compound. Such studies would provide valuable information on the compound's oxidation and reduction potentials, the reversibility of its redox processes, and the stability of its radical ions. For related compounds, like certain tetrathiafulvalene (B1198394) (TTF) derivatives containing methylthio groups, cyclic voltammetry has been used to demonstrate reversible oxidation waves, indicating their potential as electroactive materials. nih.gov However, without direct experimental measurement, the redox potentials and electrochemical behavior of this compound remain undetermined.
The study of charge transport through single molecules is fundamental to the field of molecular electronics. This typically involves measuring the conductance of a molecule positioned between two electrodes.
Advanced Spectroscopic Characterization Techniques for 2,4 Bis Methylthio Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including "2,4-Bis(methylthio)pyridine" and its derivatives. It provides detailed information about the chemical environment of individual atoms.
1H and 13C NMR for Structural Elucidation of Complex Intermediates and Products
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of "this compound" and its derivatives. The chemical shifts, multiplicities, and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of the molecular structure. researchgate.netuobasrah.edu.iq
In the ¹H NMR spectrum of "this compound", distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the two methylthio groups. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the methylthio groups. The methyl protons of the two SCH₃ groups are expected to appear as sharp singlets in the upfield region, likely around 2.5 ppm.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm), while the methyl carbons of the methylthio groups will appear at a much higher field (around 15-25 ppm). The specific chemical shifts of the ring carbons are influenced by the electronic effects of the nitrogen atom and the sulfur substituents.
For instance, in a related compound, 1-Benzyl-3-[bis(methylthio)methylene]pyridine-2,6(1H,3H)-dione, the methylthio groups show ¹H NMR signals at δ 2.53 and 2.72 ppm, and the corresponding ¹³C NMR signals appear at δ 18.7 and 20.6 ppm. rsc.org While the electronic environment in this molecule is different from "this compound", these values provide a reasonable estimate for the expected chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 6.8 - 7.2 | - |
| H-5 | 7.0 - 7.4 | - |
| H-6 | 8.2 - 8.6 | - |
| 2-SCH₃ | 2.4 - 2.6 (s, 3H) | 15 - 20 |
| 4-SCH₃ | 2.4 - 2.6 (s, 3H) | 15 - 20 |
| C-2 | - | 155 - 165 |
| C-3 | - | 115 - 125 |
| C-4 | - | 150 - 160 |
| C-5 | - | 120 - 130 |
| C-6 | - | 145 - 155 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is particularly useful for complex derivatives of "this compound". core.ac.uknih.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For "this compound", COSY would show correlations between the adjacent aromatic protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would show a cross-peak between the methyl protons and the methyl carbon of each methylthio group, as well as between each aromatic proton and its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This technique is invaluable for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the carbon atom of the pyridine ring to which the methylthio group is attached (C-2 and C-4) would definitively establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the conformation of flexible parts of the molecule or the relative stereochemistry in more complex derivatives.
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals and provides a detailed picture of the molecular structure and conformation in solution. researchgate.net
Variable Temperature NMR for Dynamic Processes
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ethz.chresearchgate.netnih.govresearchgate.net For "this compound" and its derivatives, VT NMR could be employed to investigate the rotational barrier around the C-S bonds of the methylthio groups.
At low temperatures, the rotation around these bonds might be slow enough to result in distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. montana.edu By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the thermodynamic parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡). nih.gov This information provides valuable insights into the conformational flexibility and stability of the molecule.
Mass Spectrometry for Mechanistic and Derivatization Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. iitd.ac.in
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the characterization of "this compound" and its derivatives as it provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.comudayton.eduacs.org This high precision allows for the unambiguous determination of the elemental composition of the molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas.
For "this compound" (C₇H₉NS₂), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its molecular formula. This is particularly important when identifying new derivatives or reaction products where the elemental composition is unknown.
Table 2: HRMS Data for a Hypothetical Derivative
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| Example Derivative | C₁₈H₁₆NO₃S | 326.0851 | 326.0856 |
This table illustrates the high accuracy of HRMS in confirming the molecular formula of a related heterocyclic compound. acs.org
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. acdlabs.comlibretexts.orgnih.gov The analysis of these fragmentation patterns provides valuable information about the structure of the molecule, as the fragmentation pathways are often predictable and characteristic of certain functional groups and structural motifs. fiveable.me
For "this compound", common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.
Loss of a thiomethyl radical (•SCH₃): This would lead to a fragment with a mass 47 units less than the molecular ion.
Cleavage of the pyridine ring: The stable aromatic ring may also fragment, although this typically requires higher energy. Common losses from pyridine rings include HCN (27 u). libretexts.org
By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecular structure can be constructed, complementing the information obtained from NMR spectroscopy.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
In the analysis of "this compound," specific vibrational modes are of particular interest. The pyridine ring itself has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000–3100 cm⁻¹. acs.org The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400–1650 cm⁻¹ range. researchgate.netresearchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often a strong band in the Raman spectrum and typically appears around 990-1030 cm⁻¹. researchgate.net
The introduction of the two methylthio (-SCH₃) groups at the 2- and 4-positions of the pyridine ring introduces new vibrational modes and influences the vibrations of the pyridine core. The C-S stretching vibrations are of significant diagnostic value. The asymmetric and symmetric C-S stretching modes for methylthio groups typically appear in the 600–800 cm⁻¹ region of the vibrational spectrum. Specifically, for compounds containing a methylthio group, a band around 660 cm⁻¹ can often be assigned to the symmetric C–S stretching. The presence of these bands in the IR and Raman spectra of "this compound" would confirm the presence of the methylthio substituents.
Furthermore, the internal vibrations of the methyl groups, such as C-H stretching and bending modes, will also be present. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2850–3000 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of molecules like "this compound". humanjournals.comresearchgate.net These calculated frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to provide a detailed and reliable assignment of the observed vibrational bands. researchgate.net This comparative analysis allows for a comprehensive characterization of the bonding within the molecule.
Below is a table summarizing the expected characteristic vibrational frequencies for "this compound".
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Pyridine C-H Stretch | 3000-3100 | IR, Raman |
| Methyl C-H Stretch | 2850-3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1650 | IR, Raman |
| Pyridine Ring Breathing | 990-1030 | Raman |
| C-S Stretch | 600-800 | IR, Raman |
X-ray Diffraction Techniques
X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional atomic arrangement of crystalline solids. For "this compound" and its derivatives, both single-crystal and powder XRD provide invaluable information.
Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the molecular structure of "this compound" in the solid state, including bond lengths, bond angles, and torsional angles. daneshyari.com By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
For derivatives of "this compound," such as metal complexes, SCXRD reveals the coordination geometry around the metal center and the mode of ligation of the pyridine derivative. publish.csiro.auresearchgate.net For instance, in a complex of a related ligand, 2,6-bis(1-methyl-4-methylthio-5-thia-2,3-diazahexa-1,3-dienyl)pyridine, with nickel(II), SCXRD analysis showed that the pyridine ring and the donor atoms were approximately coplanar. publish.csiro.au In another study on a pyrazolo[3,4-b]pyridine derivative containing a methylthio group, SCXRD analysis provided precise dihedral angles between the fused rings and the substituent phenyl rings. researchgate.net
The crystal packing of "this compound" and its derivatives is also elucidated by SCXRD, revealing intermolecular interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces that govern the supramolecular architecture. researchgate.netbohrium.com For example, in a co-crystal of 4-iodobenzoic acid and 4-((pyridin-4-yl)methylthio)pyridine, X-ray analysis revealed C-H···π interactions and a dihedral angle of 63.26(2)° between the two pyridine rings. researchgate.net
The table below presents typical crystallographic data that can be obtained from an SCXRD experiment on a derivative of "this compound".
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The basic crystal symmetry. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. mdpi.com |
| a (Å) | 10.1911 (4) | Unit cell dimensions. researchgate.net |
| b (Å) | 10.7274 (6) | Unit cell dimensions. researchgate.net |
| c (Å) | 11.7692 (6) | Unit cell dimensions. researchgate.net |
| α (°) | 90 | Angles between unit cell axes. researchgate.net |
| β (°) | 105.632 (4) | Angles between unit cell axes. researchgate.net |
| γ (°) | 90 | Angles between unit cell axes. researchgate.net |
| Volume (ų) | 1112.75 (10) | Volume of the unit cell. researchgate.net |
| Z | 4 | Number of molecules in the unit cell. mdpi.com |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample of "this compound". mdpi.comsemanticscholar.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. researchgate.net
PXRD is crucial for several aspects of the characterization of "this compound" and its derivatives:
Phase Identification : The PXRD pattern of a synthesized batch of "this compound" can be compared to a simulated pattern from its known single-crystal structure or a standard reference pattern to confirm its identity and purity. semanticscholar.orgrsc.org
Polymorphism Screening : Different crystalline forms (polymorphs) of "this compound" will exhibit distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing these different solid-state forms. mdpi.com
Analysis of Desolvation and Thermal Stability : PXRD can be used to analyze the products of thermal treatments, such as desolvation, to determine if the original crystalline structure is retained or if a phase transformation has occurred. mdpi.com
Quality Control : In a production setting, PXRD can be used as a rapid and non-destructive method to ensure the batch-to-batch consistency of the crystalline form of "this compound".
The PXRD pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline structure. For example, a crystalline derivative of a substituted pyridine might show characteristic diffraction peaks at specific 2θ values, such as 7.1°, 14.1°, and 21.0° (±0.2°). rsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. google.co.thsapub.org For "this compound," XPS provides valuable information about the surface chemistry and the electronic environment of the constituent atoms, namely carbon, nitrogen, and sulfur.
When the surface of "this compound" is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these photoelectrons is characteristic of the element and its chemical state. google.co.th
Nitrogen (N 1s) : The N 1s binding energy in "this compound" is expected to be characteristic of a pyridinic nitrogen. In studies of nitrogen-containing heterocyclic compounds, pyridinic nitrogen typically exhibits a binding energy around 398.6 eV. acs.orgacs.org The exact binding energy can be influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine ring.
Sulfur (S 2p) : The S 2p spectrum provides information about the chemical state of the sulfur atoms in the methylthio groups. The S 2p signal is a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. For a methylthio group (C-S-C), the S 2p₃/₂ binding energy is typically observed in the range of 162-164 eV. researchgate.net The presence of a single S 2p doublet in this region would confirm that the sulfur atoms are in the thioether linkage and have not been oxidized to sulfoxides or sulfones on the surface.
Carbon (C 1s) : The C 1s spectrum of "this compound" is more complex, with contributions from the different types of carbon atoms in the molecule. Deconvolution of the C 1s peak can distinguish between the aromatic carbons of the pyridine ring and the aliphatic carbons of the methyl groups. The binding energies will be influenced by the bonding to nitrogen and sulfur. d-nb.info
The table below summarizes the expected XPS binding energies for the core levels of the key elements in "this compound".
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
| Nitrogen | N 1s | ~398.6 | Pyridinic nitrogen |
| Sulfur | S 2p₃/₂ | 162-164 | Thioether (-S-) |
| Carbon | C 1s | 284-287 | Aromatic (C-C, C=N), Aliphatic (C-S, C-H) |
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Behavior
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are key techniques for investigating the electronic structure and optical properties of "this compound" and its derivatives. youtube.com UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of light, while photoluminescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. youtube.com
The electronic absorption spectrum of "this compound" is expected to show characteristic bands arising from π → π* and n → π* transitions. libretexts.org The pyridine ring itself exhibits strong π → π* transitions, which are influenced by the substitution pattern. The methylthio groups, being auxochromes, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. researchgate.net The lone pairs of electrons on the nitrogen and sulfur atoms can participate in n → π* transitions, which are typically weaker than π → π* transitions. libretexts.orghhrc.ac.in Studies on related substituted pyridines have shown absorption maxima in the UV region. researchgate.netresearchgate.netmdpi.com For example, some pyridine derivatives exhibit strong absorption bands in the range of 320-370 nm. d-nb.info
Photoluminescence, including fluorescence and phosphorescence, provides insights into the de-excitation pathways of the molecule. While pyridine itself is weakly luminescent, functionalization can significantly enhance its emission properties. rsc.orgnih.govspiedigitallibrary.org The introduction of methylthio groups can influence the luminescence quantum yield and the emission wavelength. The photoluminescence spectrum of a "this compound" derivative would reveal the energy of the emitted photons, which is typically lower than the energy of the absorbed photons (Stokes shift). youtube.com The fluorescence emission of some functionalized pyridines has been observed in the blue region of the spectrum, for instance, in the range of 380-470 nm. d-nb.info
The table below summarizes the types of electronic transitions and the expected spectral regions for "this compound".
| Spectroscopic Technique | Electronic Transition | Expected Wavelength Range (nm) | Information Obtained |
| UV-Vis Absorption | π → π | 200-400 | Energy of conjugated π-system |
| UV-Vis Absorption | n → π | 250-450 | Energy of non-bonding to antibonding transitions |
| Photoluminescence Emission | Fluorescence/Phosphorescence | 350-550 | Emissive properties and excited state energy |
Derivatization and Analogues of 2,4 Bis Methylthio Pyridine
Synthesis of Positional Isomers and Related Sulfur-Containing Pyridines
The synthesis of positional isomers of bis(methylthio)pyridine allows for a systematic investigation of the influence of substituent placement on the molecule's reactivity and properties. Key isomers include 3,5-bis(methylthio)pyridine (B1338540) and 2,6-bis(methylthio)pyridine.
3,5-Bis(methylthio)pyridine: This isomer is commonly synthesized through the reaction of 3,5-dichloropyridine (B137275) with sodium methylthiolate in a solvent such as dimethylformamide (DMF) under reflux conditions. The methylthio groups in the 3 and 5 positions can undergo nucleophilic displacement reactions, for instance, with sodium methoxide (B1231860) to yield 3,5-dimethoxypyridine (B18298) or with aqueous ammonia (B1221849) to produce 3,5-diaminopyridine.
2,6-Bis(methylthio)pyridine: The synthesis of 2,6-bis(methylthio)pyridine can be achieved, for example, through the reaction of 2,6-dibromopyridine (B144722) with a source of the methylthio group. Further derivatization can lead to more complex structures, such as 2,6-bis([(2-pyridinylmethyl)thio]methyl)pyridine, which has been used as a ligand in the synthesis of metal complexes. researchgate.net Biocatalytic approaches have also been employed for the synthesis of related structures like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org
A variety of other substituted sulfur-containing pyridines have also been synthesized. For instance, a one-pot, three-component synthesis has been developed to produce 2,3,5-substituted-6-(methylthio)pyridines by reacting active methylene (B1212753) ketones, ammonium (B1175870) acetate, and bis(methylthio)acrolein. thieme-connect.comthieme-connect.com
Functionalization at Pyridine (B92270) Ring Positions (e.g., C-3, C-5)
Introducing functional groups at the C-3 and C-5 positions of the 2,4-bis(methylthio)pyridine ring is a key strategy for creating derivatives with tailored properties.
One notable example is the synthesis of 6-methyl-2,4-bis(methylthio)-3-nitropyridine . A common route to this compound involves the nitration of a 6-methylpyridine derivative at the 3-position, followed by the introduction of chloro groups at the 2 and 4 positions, which are subsequently displaced by methylthiolate anions. The nitro group at the C-3 position activates the ring towards nucleophilic substitution of the methylthio groups. This nitro group can also be selectively reduced to an amino group using methods like catalytic hydrogenation or reduction with zinc and hydrochloric acid.
Similarly, the synthesis of ethyl 5-pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, an analogue of this compound, involves the introduction of an ethyl ester group at the 5-position of the pyrimidine (B1678525) ring. ontosight.ai
Modification of Methylthio Groups (e.g., to larger alkylthio, arylthio substituents)
Modification of the methylthio groups into larger alkylthio or arylthio substituents significantly expands the chemical space of this compound derivatives. This can be achieved through various synthetic methodologies.
The methylthio groups can be displaced by other nucleophiles. For example, in related pyrimidine systems, the methylthio group at the 4-position of 2,4-bis(methylthio)pyrimidine (B1268842) has been shown to be regioselectively displaced by aryl groups under modified Suzuki and Stille cross-coupling conditions. researchgate.net This unusual regioselectivity provides a flexible route to substituted pyrimidines.
Furthermore, the synthesis of 2,2'-bipyridyl-type compounds can be achieved via the Suzuki-Miyaura cross-coupling reaction of 2-(methylthio)pyridine (B99088) with arylboronic acids in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This methodology can be extended to create a variety of arylthio-substituted pyridines.
Impact of Structural Modifications on Reactivity Profiles
Structural modifications at various positions of the this compound core have a profound impact on the reactivity of the resulting analogues.
The introduction of an electron-withdrawing nitro group at the C-3 position, as seen in 6-methyl-2,4-bis(methylthio)-3-nitropyridine, activates the methylthio groups at the 2 and 4 positions towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the methylthio groups by nucleophiles like amines or alkoxides.
In contrast, the regioselectivity of cross-coupling reactions on bis(methylthio)pyrimidines, which are structurally related to bis(methylthio)pyridines, is opposite to that of their dichloropyrimidine counterparts. researchgate.net Specifically, Suzuki and Stille cross-coupling reactions on 2,4-bis(methylthio)pyrimidine preferentially occur at the 2-position, furnishing 2-aryl-4-(methylthio)pyrimidines. researchgate.net This highlights the unique influence of the methylthio groups on the reactivity of the heterocyclic ring.
The nature of the substituents also influences the potential for intramolecular cyclization. For example, appropriately functionalized pyridine-2(1H)-thione derivatives can undergo cyclization to form thieno[2,3-b]pyridine (B153569) systems. acs.org
Exploration of Heterocyclic Fused Systems Containing the this compound Moiety
The this compound scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit interesting biological and material properties.
Thieno[2,3-b]pyridines: Polysubstituted pyridines, which can be derived from α,α-dioxoketene dithioacetals, can be further elaborated to form bicyclic systems like thieno[2,3-b]pyridines. rsc.orgrsc.org The synthesis of thieno[2,3-b]pyridine derivatives can also be achieved from appropriately substituted pyridine-2(1H)-thiones. acs.orgresearchcommons.org For instance, the reaction of 3-acetyl-6-methyl-2-(methylthio)pyridine with bromine can lead to intermediates that are used to synthesize thieno[2,3-b]pyridines. researchgate.net
Pyrazolo[3,4-c]pyridines and Other Fused Systems: The elaboration of polysubstituted pyridines can also lead to the formation of pyrazolo[3,4-c]pyridines and even tricyclic systems like pyrazolo[3,4-d]thieno[2,3-b]pyridine. rsc.org Furthermore, the 2,4-bis(methylthio) moiety has been incorporated into pyrrolo[2,3-d]pyrimidines. researchgate.net The construction of these fused systems often involves multi-step reaction sequences, including cyclization and condensation reactions. For example, imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines have been synthesized via a five-component cascade reaction involving 1,1-bis(methylthio)-2-nitroethylene (B140038). rsc.org
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes for 2,4-Bis(methylthio)pyridine
Current synthetic strategies for this compound, while effective, often present challenges. Future research is anticipated to uncover more efficient and sustainable synthetic pathways. A key area of development is the direct functionalization of the pyridine (B92270) core through C-H activation. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining the synthetic process. acs.org
Researchers are actively investigating novel one-pot, multi-component reactions to construct highly functionalized pyridines under milder conditions, often enhanced by microwave irradiation. mdpi.comnih.govresearchgate.net These methods aim to improve atom economy and reduce reaction times and purification efforts. mdpi.comnih.govresearchgate.net The development of new catalytic systems, including those based on transition metals, is crucial for achieving high regioselectivity in the functionalization of the pyridine ring. beilstein-journals.org
Another significant avenue of exploration lies in the development of alternative methylthiolating agents. rsc.orgrsc.org Traditional reagents can be volatile, toxic, and prone to deactivating catalysts. rsc.orgrsc.org The design of novel reagents that allow for the controlled in-situ release of methylthiolate anions could overcome these limitations, enabling the efficient synthesis of this compound and related compounds even from less reactive precursors. rsc.orgrsc.org
| Synthetic Approach | Advantages | Research Focus |
| C-H Activation | Streamlined synthesis, avoids pre-functionalization. acs.org | Development of efficient catalysts for direct functionalization. beilstein-journals.org |
| One-Pot Reactions | High yields, mild conditions, atom-efficient. mdpi.comnih.govresearchgate.net | Microwave-assisted and multi-component strategies. mdpi.comnih.govresearchgate.net |
| Novel Methylthiolating Agents | Overcomes toxicity and catalyst poisoning issues. rsc.orgrsc.org | Design of reagents for controlled release of methylthiolate. rsc.orgrsc.org |
Development of Novel Catalytic Systems Based on this compound Ligands
The structural features of this compound make it a compelling candidate as a ligand in catalysis. The presence of two sulfur atoms and a nitrogen atom allows for various coordination modes with metal centers. Future research will likely focus on synthesizing and characterizing novel metal complexes incorporating this pyridine derivative.
The electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced activity and selectivity for a range of organic transformations. The exploration of these new catalytic systems could lead to advancements in cross-coupling reactions, oxidation processes, and polymerization.
Advanced Computational Modeling for Predictive Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound applications. Advanced modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and potential energy surfaces of this molecule and its derivatives.
Future computational studies will likely focus on:
Predicting Reaction Outcomes: Simulating reaction mechanisms to predict the feasibility and selectivity of new synthetic routes.
Designing Novel Catalysts: Modeling the interaction of this compound-based ligands with various metal centers to design catalysts with desired properties.
Screening for New Applications: Virtually screening libraries of related compounds for their potential in fields like materials science and medicinal chemistry.
Integration with Emerging Fields in Chemical Science
The unique characteristics of this compound make it a promising building block for applications in burgeoning areas of chemical science. In materials science, its ability to coordinate with metal ions could be harnessed to construct novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic and photophysical properties.
In the realm of supramolecular chemistry, the molecule's structure can be exploited to direct the self-assembly of complex architectures through non-covalent interactions. The investigation of its derivatives could also unveil new applications in areas such as chemical sensing and organic electronics.
Sustainable and Green Chemistry Approaches in Synthesis and Application
A paramount consideration for future research is the integration of green chemistry principles into the synthesis and application of this compound. This involves a concerted effort to develop environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.govresearchgate.net
Future research will likely emphasize:
Catalytic Efficiency: Developing highly efficient catalytic systems that operate under mild conditions and can be easily recovered and recycled.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mdpi.com
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.
By focusing on these sustainable approaches, the chemical community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.
Q & A
Q. What are the common synthetic routes for 2,4-Bis(methylthio)pyridine, and how do their yields compare?
The synthesis of methylthio-substituted pyridines often employs nucleophilic substitution or transition metal-catalyzed coupling. For example, 3-(methylthio)pyridine (CAS 18794-33-7) is synthesized via reactions of 3-bromopyridine with methylthiolate nucleophiles under varying conditions. Key methods include:
- n-Butyllithium-mediated thiolation in diethyl ether (88% yield) .
- Grignard reagent (i-PrMgCl) in THF (58% yield) .
- Copper-catalyzed coupling using TBAB and KOH (52% yield) .
Yields depend on solvent polarity, reagent reactivity, and temperature. Optimization of reaction time and stoichiometry is critical for scaling.
Q. What safety precautions are essential when handling this compound in the lab?
Based on analogous pyridine derivatives:
- GHS Hazards : Flammable (H226), toxic if swallowed (H302), and irritant (H315, H319, H335) .
- Preventive Measures : Use flame-resistant equipment (P210), avoid static discharge (P233), and wear gloves/eye protection (P280) .
- Storage : Seal in dry, cool conditions away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-component reactions?
Multi-component reactions (e.g., thiazolo[3,2-a]pyridine synthesis) require precise control of:
- Catalyst selection : Triethylamine enhances nucleophilicity in ethanol reflux .
- Substrate ratios : Excess methylthio donors (e.g., 1,1-bis(methylthio)-2-nitroethene) drive equilibrium toward product .
- Temperature : Reflux conditions (70–80°C) improve kinetics without decomposition .
Parallel screening of solvents (THF vs. ether) and additive effects (e.g., TBAB) can resolve competing pathways .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound derivatives?
- NMR : H and C NMR identify methylthio groups (δ ~2.5 ppm for S-CH) and pyridine ring protons .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 125.19 for CHNS) .
- X-ray Crystallography : Resolves regiochemistry in complex derivatives (e.g., thiazolo-pyridines) .
- HPLC : Quantifies purity (>99%) using C18 columns and UV detection at 254 nm .
Q. How should researchers address contradictory data in the synthesis and characterization of thioether-containing pyridine derivatives?
- Reproducibility Checks : Validate methods across labs (e.g., inconsistent yields in n-BuLi vs. Grignard reactions ).
- Side-Reaction Analysis : Monitor byproducts (e.g., disulfides) via TLC or GC-MS .
- Computational Modeling : DFT studies predict regioselectivity and explain yield disparities .
- Cross-Validation : Compare spectroscopic data with literature (e.g., PubChem, NIST) .
Q. What are the mechanistic considerations in the formation of thioether groups during the synthesis of this compound?
- Nucleophilic Aromatic Substitution : Methylthiolate attacks electron-deficient pyridine rings, facilitated by electron-withdrawing groups (e.g., halogens) .
- Radical Pathways : Under Cu catalysis, thiyl radicals couple with pyridine via single-electron transfer .
- Solvent Effects : Polar aprotic solvents (THF) stabilize intermediates, while protic solvents (ethanol) accelerate proton transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


